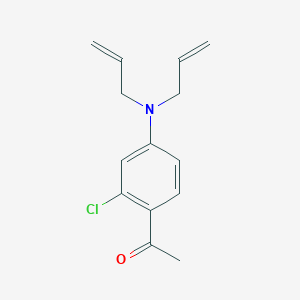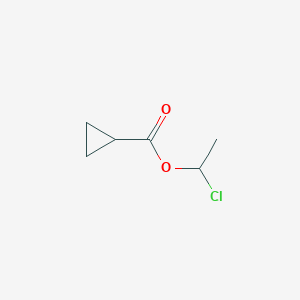
1-Chloroethyl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroethyl cyclopropanecarboxylate is an organic compound characterized by a cyclopropane ring fused to a carboxylic acid group, with an alpha-chloroethyl ester substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid alpha-chloroethyl ester typically involves the esterification of cyclopropanecarboxylic acid with alpha-chloroethanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of cyclopropanecarboxylic acid alpha-chloroethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloroethyl cyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The alpha-chloro group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclopropanecarboxylic acid and alpha-chloroethanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products such as cyclopropanecarboxylic acid derivatives with various substituents.
Hydrolysis: Cyclopropanecarboxylic acid and alpha-chloroethanol.
Wissenschaftliche Forschungsanwendungen
1-Chloroethyl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of cyclopropanecarboxylic acid alpha-chloroethyl ester involves its interaction with molecular targets through its reactive functional groups. The alpha-chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropane ring’s strain can also influence the compound’s reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-Chloroethyl cyclopropanecarboxylate can be compared with other cyclopropane-containing compounds, such as:
Cyclopropanecarboxylic acid: Lacks the ester and chloro substituents, making it less reactive in certain contexts.
Cyclopropanecarboxylic acid methyl ester: Similar ester functionality but without the chloro group, leading to different reactivity and applications.
Cyclopropanecarboxylic acid ethyl ester: Similar to the methyl ester but with a longer alkyl chain, affecting its physical properties and reactivity.
Eigenschaften
Molekularformel |
C6H9ClO2 |
|---|---|
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
1-chloroethyl cyclopropanecarboxylate |
InChI |
InChI=1S/C6H9ClO2/c1-4(7)9-6(8)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
HWGHZJXCEIQCAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC(=O)C1CC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one](/img/structure/B8274708.png)

![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-benzyloxy-acetamide](/img/structure/B8274721.png)
![(5-Acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid](/img/structure/B8274729.png)
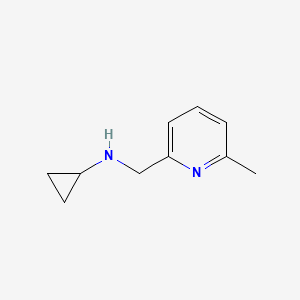
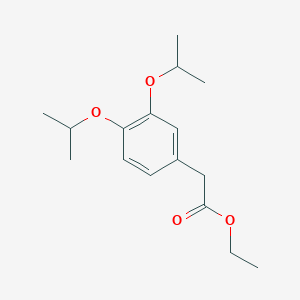

![2-Methyl-3-nitroimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8274749.png)
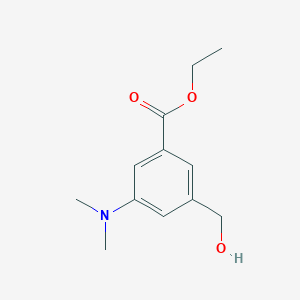
![(7-Mercapto[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol](/img/structure/B8274765.png)

